![molecular formula C30H28ClN5 B2813099 4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine CAS No. 477235-56-6](/img/structure/B2813099.png)
4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine is a useful research compound. Its molecular formula is C30H28ClN5 and its molecular weight is 494.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-2-methyl-1-(4-methylphenyl)piperazine is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22ClN5
- Molecular Weight : 367.87 g/mol
- CAS Number : 507273-41-8
- IUPAC Name : this compound
The biological activity of this compound primarily arises from its ability to inhibit various receptor tyrosine kinases (RTKs) and other cellular pathways. The pyrrolo[2,3-d]pyrimidine scaffold has been shown to interact with multiple targets involved in cancer progression and angiogenesis, particularly:
- Vascular Endothelial Growth Factor Receptor (VEGFR) : This compound has demonstrated inhibitory effects on VEGFR, which is crucial for angiogenesis in tumors .
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR has implications in various cancers, making this compound a potential candidate for targeted therapy .
- Platelet-Derived Growth Factor Receptor (PDGFR) : The compound also shows activity against PDGFR, further supporting its role in cancer treatment .
Antitumor Activity
Research indicates that derivatives of the pyrrolo[2,3-d]pyrimidine class exhibit significant antitumor properties. A study highlighted that compounds with similar structures showed IC50 values indicating effective growth inhibition in various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and PC3 (prostate cancer) .
Case Studies
- VEGFR Inhibition : In vivo studies demonstrated that the compound effectively reduced tumor growth in mouse models by inhibiting VEGFR signaling pathways. This was evidenced by decreased microvessel density in tumor tissues .
- EGFR and PDGFR Inhibition : Compounds related to this structure were evaluated for their ability to inhibit EGFR and PDGFR in cellular assays, showing moderate to potent activity against these targets .
Scientific Research Applications
Basic Information
- Molecular Formula : C22H24ClN5
- Molecular Weight : 397.91 g/mol
- CAS Number : 507273-41-8
Structure
The compound's structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl and methylphenyl groups enhances its pharmacological properties.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrrolo[2,3-d]pyrimidine derivatives can inhibit the growth of various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrrolo[2,3-d]pyrimidine compound effectively inhibited tumor growth in xenograft models of human cancers, highlighting the potential for this class of compounds in cancer therapy .
Antiviral Properties
The antiviral potential of pyrrolo[2,3-d]pyrimidine derivatives has also been explored. These compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
Case Study:
In vitro studies have revealed that similar derivatives can inhibit the replication of viruses such as HIV and HCV by targeting specific viral enzymes .
Neuropharmacology
The compound's structural features suggest possible applications in neuropharmacology. Compounds with piperazine moieties are commonly investigated for their effects on neurotransmitter systems.
Case Study:
Research has indicated that piperazine derivatives can modulate serotonin receptors, which may be beneficial for treating mood disorders. A study found that a related piperazine compound improved depressive symptoms in animal models .
Table 1: Biological Activities of Pyrrolo[2,3-d]pyrimidine Derivatives
Table 2: Synthesis Routes for Pyrrolo[2,3-d]pyrimidine Derivatives
Synthesis Method | Description | Yield (%) |
---|---|---|
Cyclization | Formation of the pyrrolopyrimidine core | 75 |
Substitution | Introduction of chlorobenzoyl and phenyl groups | 85 |
Properties
IUPAC Name |
7-(4-chlorophenyl)-4-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28ClN5/c1-21-8-12-25(13-9-21)35-17-16-34(18-22(35)2)29-28-27(23-6-4-3-5-7-23)19-36(30(28)33-20-32-29)26-14-10-24(31)11-15-26/h3-15,19-20,22H,16-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCAXJZMKBYLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.